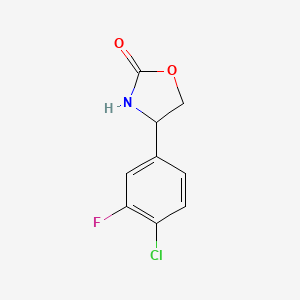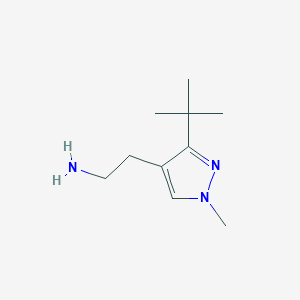
Undecoylium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of undecoylium chloride iodine involves the complexation of iodine with this compound. Several methods can be used to prepare iodophors, including polymer dissolution in an aqueous iodine/potassium iodide solution, interactions with iodine vapor, and monomer polymerization in the presence of iodine . The industrial production of this compound iodine typically involves the reaction of this compound with iodine under controlled conditions to form the desired complex.
Analyse Des Réactions Chimiques
Undecoylium chloride iodine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound iodine with oxidizing agents can lead to the formation of iodine and other oxidized products .
Applications De Recherche Scientifique
Undecoylium chloride iodine has a wide range of scientific research applications. In chemistry, it is used as a disinfectant and biocide in personal care products and industrial formulations . In biology and medicine, it is used as a topical antiseptic and antimicrobial agent . The compound’s ability to form complexes with iodine makes it useful in various applications, including waste-water treatment and corrosion inhibition . Additionally, this compound iodine is being explored for its potential use in anion transporters based on halogen bonding, which have applications in biological systems .
Mécanisme D'action
The mechanism of action of undecoylium chloride iodine involves its ability to disrupt microbial cell membranes and inhibit the growth of microorganisms. The compound’s cationic nature allows it to interact with negatively charged microbial cell surfaces, leading to cell membrane disruption and cell death . The molecular targets and pathways involved in this process include the interaction of the compound with microbial cell wall components and the inhibition of essential cellular functions.
Comparaison Avec Des Composés Similaires
Undecoylium chloride iodine is similar to other cationic surfactants and disinfectants, such as lapyrium chloride and other iodophors . its unique ability to form stable complexes with iodine sets it apart from other compounds. This property enhances its antimicrobial efficacy and makes it suitable for a wide range of applications. Similar compounds include lapyrium chloride, which is also used as a biocide and antistatic agent in personal care products .
Propriétés
Numéro CAS |
1338-54-1 |
|---|---|
Formule moléculaire |
C12H17ClN2O3 |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |
Clé InChI |
OSCJJMKLQGAGML-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)

![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)



![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)





